Cas no 92936-36-2 (rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride)
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Cyclohexanediol, 3-amino-, hydrochloride, (1R,2S,3R)-rel-
- rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride
- 92936-36-2
- Z4497061557
- (1R,2S,3R)-3-aminocyclohexane-1,2-diolhydrochloride
- (1R,2S,3R)-3-aminocyclohexane-1,2-diol;hydrochloride
- 868-956-9
- 1161437-13-3
- EN300-20146089
- MIDIYKXNTKNGBP-JMWSHJPJSA-N
- rel-(1R,2S,3R)-3-Aminocyclohexane-1,2-diol hydrochloride
- EN300-26870295
- SCHEMBL7636234
- (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride
-
- Inchi: 1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1
- InChI Key: MIDIYKXNTKNGBP-JMWSHJPJSA-N
- SMILES: Cl.O[C@@H]1[C@@H](CCC[C@H]1N)O
Computed Properties
- Exact Mass: 167.0713064Da
- Monoisotopic Mass: 167.0713064Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.5Ų
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26870295-0.05g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95.0% | 0.05g |
$249.0 | 2025-03-20 | |
| Enamine | EN300-26870295-0.1g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95.0% | 0.1g |
$372.0 | 2025-03-20 | |
| Enamine | EN300-26870295-0.25g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95.0% | 0.25g |
$530.0 | 2025-03-20 | |
| Enamine | EN300-26870295-0.5g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95.0% | 0.5g |
$835.0 | 2025-03-20 | |
| Enamine | EN300-26870295-1.0g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
| Enamine | EN300-26870295-2.5g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
| Enamine | EN300-26870295-5.0g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95.0% | 5.0g |
$3105.0 | 2025-03-20 | |
| Enamine | EN300-26870295-10.0g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 | |
| Enamine | EN300-26870295-1g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95% | 1g |
$1070.0 | 2023-09-11 | |
| Enamine | EN300-26870295-5g |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride |
92936-36-2 | 95% | 5g |
$3105.0 | 2023-09-11 |
rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride
Professional Introduction torac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride (CAS No. 92936-36-2)
The compound rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride, identified by the CAS number 92936-36-2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This chiral compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The stereochemistry of this molecule, specifically its configuration at the three stereocenters (1R, 2S, 3R), plays a crucial role in its biological activity and interaction with biological targets.
Chemically, rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is a derivative of cyclohexane with two hydroxyl groups and an amino group at specific positions. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations. The presence of both chiral centers and functional groups like hydroxyl and amino makes this compound a versatile scaffold for designing novel bioactive molecules.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride makes it an attractive candidate for further investigation in this area. Researchers have been exploring its potential as a building block for more complex molecules with targeted biological activities.
One of the most promising applications of this compound is in the field of enzyme inhibition. The unique spatial arrangement of the functional groups allows it to interact with specific enzymes in a highly selective manner. For instance, studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modulate enzyme activity at a molecular level holds significant therapeutic potential.
The synthesis of rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride presents both challenges and opportunities for chemists. The need for precise stereocontrol during synthesis is crucial to ensure the correct configuration of the stereocenters. Advanced synthetic techniques such as asymmetric catalysis and chiral resolution methods have been employed to achieve high enantiomeric purity. These methods not only improve the yield but also enhance the overall quality of the final product.
Recent advancements in computational chemistry have also contributed to the understanding of the molecular properties of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These computational tools are indispensable in modern drug discovery processes, allowing for rapid screening and optimization of potential drug candidates.
The pharmacological profile of rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is another area of active research. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by modulating inflammatory pathways. Additionally, its ability to cross the blood-brain barrier suggests that it could be useful in treating neurological disorders. These findings highlight the broad therapeutic scope of this compound and its derivatives.
In conclusion, rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride (CAS No. 92936-36-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique stereochemistry and functional groups make it a valuable scaffold for drug development. Ongoing research continues to uncover new therapeutic possibilities for this molecule and its derivatives. As our understanding of molecular interactions improves, so does the promise of innovative treatments for various diseases.
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